

The Sedative and Hypnotic Profile of Etaqualone: A Technical Guide

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Compound of Interest		
Compound Name:	Etaqualone	
Cat. No.:	B127262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of **Etaqualone** based on available scientific literature. **Etaqualone** is a controlled substance in many jurisdictions and should only be handled by authorized personnel for research purposes. This guide also includes data on Methaqualone, a close structural analogue, due to the limited availability of specific quantitative data for **Etaqualone**.

Introduction

Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one) is a quinazolinone-class central nervous system depressant developed in the 1960s.[1] As an analogue of the well-known sedative-hypnotic Methaqualone, it exhibits similar pharmacological properties, including sedative, hypnotic, and muscle relaxant effects.[1][2] Historically marketed in Europe under brand names such as Aolan and Athinazone for the treatment of insomnia, its clinical use has largely been discontinued in Western countries, though it has seen continued use in China.[1]

The primary mechanism of action for **Etaqualone** is understood to be its activity as a GABAergic agent, specifically as a positive allosteric modulator of the GABAA receptor.[1][3] This guide synthesizes the available technical data on **Etaqualone**, supplemented with more extensive data from its parent compound, Methaqualone, to provide a comprehensive resource for research and drug development professionals.



Pharmacological Profile

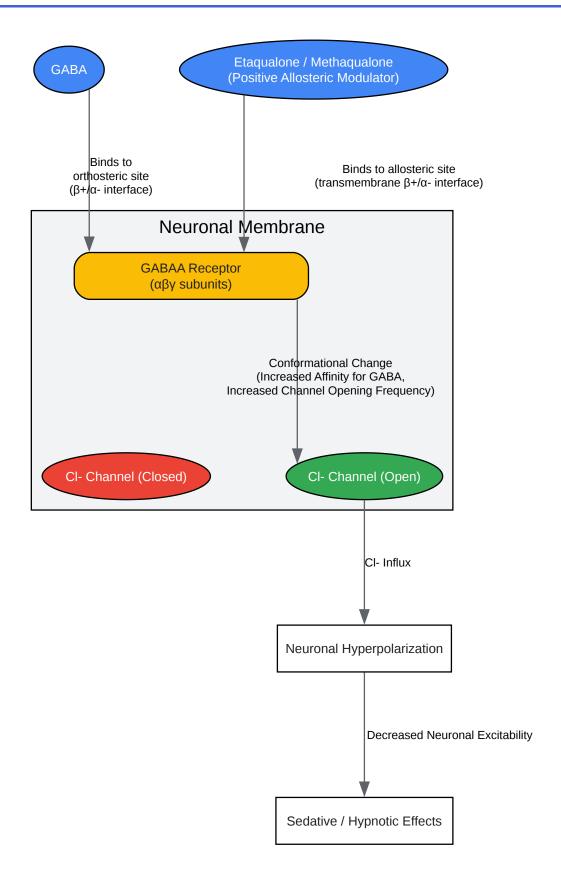
Etaqualone's effects are qualitatively similar to those of Methaqualone, though it is reported to be shorter-acting and slightly weaker.[1] The primary therapeutic effect is sedation and induction of sleep, making it effective for insomnia.[1]

Mechanism of Action

Etaqualone is a positive allosteric modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3] It is believed to enhance the receptor's sensitivity to its endogenous ligand, γ-aminobutyric acid (GABA).[1] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[4]

While specific binding studies on **Etaqualone** are not widely available, extensive research on its analogue, Methaqualone, has elucidated the binding site for this class of compounds. Methaqualone does not interact with the binding sites for benzodiazepines, barbiturates, or neurosteroids.[5][6] Instead, cryo-electron microscopy studies have localized the binding site to the transmembrane $\beta(+)/\alpha(-)$ subunit interface of the GABAA receptor, a site that partially overlaps with that of general anesthetics like propofol and etomidate.[5][7][8] Binding at this site is thought to destabilize the hydrophobic activation gate in the receptor's ion pore, thereby potentiating receptor function.[7] It is highly probable that **Etaqualone** shares this mechanism of action.





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GABAergic Signaling Pathway for Quinazolinones.



Quantitative Pharmacodynamics

Specific quantitative pharmacodynamic data for **Etaqualone**, such as receptor binding affinities (Ki) and in vivo potency (ED50), are not readily available in peer-reviewed literature. However, extensive studies on Methaqualone provide valuable comparative data.

Table 1: Dosage Information for **Etaqualone** and Methaqualone

Compound	Typical Therapeutic Dose (Oral)	Notes
Etaqualone	50 - 500 mg[1]	Pharmaceutical formulations were 350 mg tablets.[1]
Methaqualone	150 - 300 mg[9]	Standard single tablet (Quaalude brand) was 300 mg. [10]

Table 2: Functional Activity of Methaqualone at Human GABAA Receptor Subtypes



GABAA Receptor Subtype	Activity	Potency (EC50) / Efficacy
α1β2γ2S	Positive Allosteric Modulator[5]	EC50 ≈ 10 μM[5]
α2β2γ2S	Positive Allosteric Modulator[5]	-
α3β2γ2S	Positive Allosteric Modulator[5]	-
α5β2γ2S	Positive Allosteric Modulator[5]	-
α4β1δ	Inactive[5]	-
α6β1δ	Negative Allosteric Modulator[5]	-
α4β2δ	Positive Allosteric Modulator[5]	-
α6β2δ	Positive Allosteric Modulator[5]	-
α4β3δ	Superagonist[5]	-
Data from studies on recombinant human GABAA receptors expressed in Xenopus oocytes.[5]		

Pharmacokinetics

The physiological and toxicological properties of **Etaqualone** are poorly delineated.[2] As with its pharmacodynamics, detailed pharmacokinetic parameters for **Etaqualone** are scarce. The compound is reported to be shorter-acting than Methaqualone.[1]

Table 3: Pharmacokinetic Parameters of Methagualone in Humans (Oral Administration)



Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	~2 hours	[10]
Protein Binding	70 - 80%	[10]
Elimination Half-life (t½)	Biphasic: α-phase: 10 - 40 hours β-phase: 20 - 60 hours	[10]
Metabolism	Hepatic; extensive hydroxylation.[11]	[11]
Excretion	Primarily renal as O- glucuronide conjugates.[11]	[11]

Experimental Protocols

Detailed experimental protocols for **Etaqualone** are not widely published. The following sections describe standard methodologies used for evaluating quinazolinone-type sedative-hypnotics, primarily drawn from research on Methaqualone.

In Vitro: GABAA Receptor Modulation Assay

This protocol assesses the functional modulation of specific GABAA receptor subtypes by a test compound.

Methodology:

- Cell System:Xenopus laevis oocytes are surgically harvested and defolliculated.
- Receptor Expression: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2S) to express functional receptors on the oocyte membrane.
- Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocyte is clamped at a holding potential of -60 mV.
- Compound Application:



- A baseline response is established by applying a low concentration of GABA (e.g., EC10, the concentration that elicits 10% of the maximal response).
- The test compound (e.g., Methaqualone) is co-applied with the same GABA EC10 concentration.
- A dose-response curve is generated by applying various concentrations of the test compound.
- Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured and plotted against the compound's concentration to determine EC50 and maximal efficacy.[5]

In Vivo: Sedation/Ataxia Assay (Beam Walk Test)

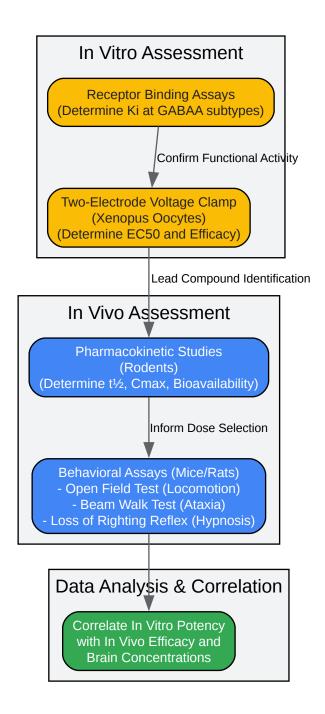
This protocol provides a sensitive measure of a compound's sedative or ataxic side effects in rodents.

Methodology:

- Animals: Male mice are used for the study.
- Apparatus: A narrow wooden or plastic beam (e.g., 8 mm in diameter, 60 cm long) is suspended between a starting platform and an enclosed goal box.
- Procedure:
 - Animals are pre-trained to traverse the beam to reach the goal box.
 - On the test day, animals are administered the test compound (e.g., Methaqualone, subcutaneously) or vehicle control. A positive control like diazepam may also be used.
 - After a set pre-treatment time (e.g., 60 minutes for Methaqualone), each mouse is placed on the starting platform and allowed to walk the beam.
- Data Collection: The number of foot slips (when a paw slips off the top of the beam) and the number of falls from the beam are recorded.



 Data Analysis: The scores for the compound-treated groups are compared to the vehicle control group to assess dose-dependent impairment of motor coordination.[5]



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